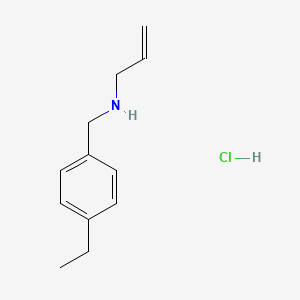

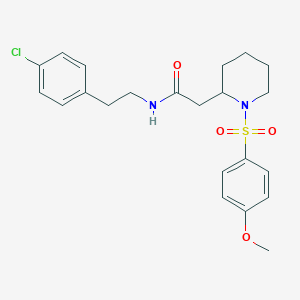

1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have synthesized novel pyridine and naphthyridine derivatives, exploring the reactivity of compounds with similar structural motifs. For instance, Abdelrazek et al. (2010) synthesized a range of derivatives through reactions involving dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives, demonstrating the compound's utility in generating structurally diverse molecules with potential biological activity Abdelrazek et al., 2010.

Intramolecular Hydrogen Bonding and Complexation

Chien et al. (2004) studied the equilibria between conformational isomers of pyrid-2-yl ureas, revealing small preferences for certain forms influenced by the presence of electron-withdrawing substituents. This work highlights the significance of structural modifications on the binding interactions and complexation behaviors of these compounds, including their ability to bind cytosine with considerable binding constants Chien et al., 2004.

Metallo-Supramolecular Assemblies

Troff et al. (2012) prepared a series of di-(m-pyridyl)-urea ligands, demonstrating control over the position of pyridine N atoms relative to the urea carbonyl group. These ligands were used to assemble metallo-supramolecular macrocycles, showcasing the compound's potential in creating structures with specific coordination patterns and hydrogen bonding sites for advanced materials and catalysis applications Troff et al., 2012.

Fungicidal Activities

Song et al. (2008) synthesized N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and characterized its structure, demonstrating significant fungicidal activities against various pathogens. This research indicates the potential of derivatives for agricultural applications, highlighting the compound's relevance in developing new fungicides Song et al., 2008.

properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c19-15-3-1-4-16(20)14(15)11-23-18(24)22-9-12-7-13(10-21-8-12)17-5-2-6-25-17/h1-8,10H,9,11H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJJFEHSKOWOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)

![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)